molecular formula C10H9NO2S B14233937 6,8-Dimethyl-1,3-benzothiazine-2,4-dione CAS No. 551935-85-4

6,8-Dimethyl-1,3-benzothiazine-2,4-dione

Cat. No.: B14233937
CAS No.: 551935-85-4
M. Wt: 207.25 g/mol
InChI Key: ANAPBYNBRXYCHI-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1,3-benzothiazine-2,4-dione is a heterocyclic organic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are often explored for their potential medicinal properties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-1,3-benzothiazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

6,8-Dimethyl-1,3-benzothiazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-1,3-benzothiazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethyl-1,3-benzothiazine-2,4-dione stands out due to its unique chemical structure, which imparts specific biological activities and potential applications in diverse fields. Its ability to undergo various chemical reactions and form different products further enhances its versatility and usefulness in scientific research and industrial applications.

Properties

CAS No.

551935-85-4

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

6,8-dimethyl-1,3-benzothiazine-2,4-dione

InChI

InChI=1S/C10H9NO2S/c1-5-3-6(2)8-7(4-5)9(12)11-10(13)14-8/h3-4H,1-2H3,(H,11,12,13)

InChI Key

ANAPBYNBRXYCHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)NC(=O)S2)C

Origin of Product

United States

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